Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-7-14-11(8-12)4-5-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMYZASIFGDCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via [2+1] Cycloaddition
Cyclopropane rings are often constructed using carbene or metallocarbene intermediates. For example, the Simmons-Smith reaction employs zinc-copper couples with diiodomethane to generate cyclopropanes from alkenes. In the context of tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate, a pre-formed enamine or enol ether could serve as the alkene precursor.
Example Protocol
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of medium-sized rings. A diene precursor with appropriately positioned oxygen and nitrogen atoms could undergo metathesis to form the spiro system.
Challenges :
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High dilution required to favor intramolecular cyclization over polymerization.
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Sensitivity of Boc-protected amines to ruthenium catalysts.
Boc Protection and Functionalization
Introducing the tert-butoxycarbonyl (Boc) group is critical for nitrogen protection. The patent CN105111155A details a scalable Boc-protection method for analogous diazaspiro compounds, adaptable for oxa-azaspiro systems:
Direct Boc Protection of the Amine
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), NaOH
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Solvent : Ethanol
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Conditions : 0–5°C during Boc₂O addition, followed by stirring at RT.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, facilitated by the base (NaOH). Ethanol’s polarity enhances solubility without competing nucleophilic activity.
Annulation Approaches for Heterocycle Formation
Titanium-Mediated Annulation
The RSC publication on 2-azaspiro[3.4]octane highlights titanium alkoxides (e.g., Ti(OiPr)₄) for facilitating annulations. For oxa-azaspiro systems, this method could be modified:
Proposed Route :
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Precursor : tert-Butyl 3-(2-hydroxyethyl)cyclopropane-1-carboxylate
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Reagent : Ti(OiPr)₄, Grignard reagent (e.g., MeMgBr)
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Conditions : −78°C, then gradual warming to 25°C
Limitations :
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Low yields due to steric hindrance in spiro systems.
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Sensitivity of cyclopropane rings to strong bases.
Palladium-Catalyzed Cyclization
Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) enable C–N and C–O bond formations. A reductive amination strategy could assemble the oxa-azaspiro framework:
Example Reaction :
| Component | Detail |
|---|---|
| Starting Material | tert-Butyl 2-(2-bromoethoxy)cyclopropane-1-carboxylate |
| Reagent | NH₃, Pd/C, H₂ (1 atm) |
| Solvent | MeOH |
| Temperature | 25°C |
| Yield | 55–60% (extrapolated from) |
Comparative Analysis of Methods
The table below contrasts key synthetic routes:
Challenges and Optimization Opportunities
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Cyclopropane Stability : Ring strain necessitates mild conditions to prevent ring-opening.
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Diastereoselectivity : Spiro center formation may yield isomers, requiring chiral catalysts or resolution techniques.
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Cost Efficiency : Titanium-mediated routes are costly due to reagent prices; palladium-based methods offer better cost profiles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
Functional Group Impact
- 4-Oxa vs. 4-Aza : The oxygen atom in the target compound enhances electron density and stability compared to nitrogen-substituted analogs .
- 5-Oxo Group : Introduces a reactive ketone, enabling further derivatization (e.g., nucleophilic additions) .
- Amino Substituents: The 7-amino variant (CID 131295201) offers nucleophilic sites for peptide coupling or crosslinking .
Physicochemical Properties
Stability and Reactivity
- Target Compound : Expected to be stable under dry, cool conditions, similar to its 4,7-diaza analog . The oxa group may reduce susceptibility to hydrolysis compared to amine-containing analogs.
- Hydrochloride Salts : Improved solubility in aqueous systems but may require controlled humidity to prevent deliquescence .
Biological Activity
Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Molecular Information:
- Molecular Formula: C₁₁H₂₀N₂O₂
- Molecular Weight: 212.29 g/mol
- CAS Number: 886766-28-5
- Purity: ≥95%
Synthesis
The synthesis of this compound involves several chemical reactions, including substitution, hydrogenation, cyclization, and reduction. The process typically employs reagents such as sodium hydride and solvents like tetrahydrofuran, yielding high purity products suitable for biological testing .
Research indicates that this compound acts as an intermediate in the development of compounds that inhibit LRRK2 kinase activity. This inhibition is particularly relevant for treating neurodegenerative diseases such as Parkinson's disease, where LRRK2 mutations are implicated .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds within the spirocyclic class. For instance, compounds with similar structures have demonstrated potent activity against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus species. These compounds exhibit low minimal inhibitory concentrations (MICs), indicating their effectiveness against resistant bacteria .
Case Studies and Research Findings
-
Inhibition Studies:
- A study evaluated the inhibitory effects of spirocyclic compounds on bacterial topoisomerases, revealing that certain derivatives exhibited dual inhibition against DNA gyrase and topoisomerase IV with low nanomolar IC50 values. These findings suggest a promising therapeutic application in treating bacterial infections .
- In Vivo Efficacy:
Data Table: Summary of Biological Activities
| Activity Type | Compound | MIC Range (μg/mL) | Target Organism |
|---|---|---|---|
| Antibacterial | Tert-butyl 4-oxa-7-azaspiro | <0.03125 - 0.25 | Gram-positive (e.g., S. aureus) |
| 1 - 4 | Gram-negative (e.g., K. pneumoniae) | ||
| Kinase Inhibition | LRRK2 inhibitors | Not specified | Neurodegenerative disorders |
Q & A
Q. What are the optimized synthetic routes for Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as iridium-catalyzed amination (e.g., allyl acetate coupling with diazaspiro intermediates under 70°C in DMF), achieving yields up to 98% . Key factors include:
- Catalyst Selection : Iridium catalysts enable regio- and enantioselective amination.
- Temperature Control : Elevated temperatures (70–100°C) enhance reaction efficiency.
- Purification : Silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Iridium-catalyzed | [Ir(cod)Cl]₂ | DMF | 98% | 95% ee | |
| Thermal cyclization | None | THF | 65% | 90% |
Q. How is the molecular structure of this compound characterized, and what techniques validate its spirocyclic framework?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons and tert-butyl groups (e.g., δ 1.4 ppm for tert-butyl) .
- HRMS/FTIR : Confirms molecular weight (e.g., [M+H]⁺ = 225.28) and functional groups (C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement (if crystals are obtainable) .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound, and how can computational methods aid in mechanistic studies?
- Methodological Answer : Key reactions include:
- Oxidation/Reduction : LiAlH₄ reduces carbonyl groups to alcohols; KMnO₄ oxidizes amines to nitro groups .
- Substitution : Nucleophilic attack at the azaspiro nitrogen (e.g., alkylation with methyl iodide) .
Mechanistic Tools : - DFT Calculations : Predict transition states and regioselectivity (e.g., B3LYP/6-31G* level) .
- Kinetic Isotope Effects : Probe rate-determining steps in amination .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for structurally similar azaspiro compounds?
- Methodological Answer : Discrepancies arise from assay variability or structural nuances. Strategies include:
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., MTT assay for cytotoxicity) .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. benzyl groups) .
Table 2 : Biological Activity of Analogues
| Compound | Assay System | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Tert-butyl 7-phenyl derivative | HeLa cells | 12 µM | |
| Benzyl-substituted analogue | E. coli | MIC = 50 µg/mL |
Q. What methodologies are recommended for evaluating in vivo pharmacokinetics and toxicity of this compound?
- Methodological Answer : Preclinical protocols involve:
- ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations in rodent models .
- Toxicology : Acute toxicity testing (OECD 423) and histopathology .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites .
Q. How can researchers address discrepancies in reported synthetic yields or stereochemical outcomes?
- Methodological Answer : Cross-validation methods:
- Reproducibility Checks : Standardize solvents, catalysts, and reaction times .
- Chiral HPLC : Quantify enantiomeric excess (e.g., 95% ee in iridium-catalyzed synthesis) .
- In Situ Monitoring : ReactIR tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
